N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide, commonly known as CBX, is a chemical compound with potential applications in scientific research. CBX belongs to the class of benzothiazole derivatives and has been studied for its mechanism of action and potential biochemical and physiological effects.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide involves the synthesis of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid followed by the coupling reaction with 3-chloro-4-methylaniline to yield the final product.
Starting Materials
2-Amino-3-chloro-4-methylbenzoic acid, Thionyl chloride, Acetic anhydride, Sodium bicarbonate, Benzothiazole-2-thiol, Ethyl chloroformate, Triethylamine, N,N-Dimethylformamide, 3-Chloro-4-methylaniline
Reaction
Synthesis of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid, Step 1: 2-Amino-3-chloro-4-methylbenzoic acid is treated with thionyl chloride and acetic anhydride to yield 2-chloro-3-chloromethyl-4-methylbenzoic acid., Step 2: The above product is then treated with sodium bicarbonate and benzothiazole-2-thiol to yield 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid., Coupling reaction to yield N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide, Step 1: 3-Chloro-4-methylaniline is treated with ethyl chloroformate and triethylamine to yield N-(3-chloro-4-methylphenyl)carbamic acid ethyl ester., Step 2: The above product is then treated with 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid in the presence of N,N-dimethylformamide and triethylamine to yield N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide.
Mechanism Of Action
CBX acts as an inhibitor of gap junctions by blocking the channels that allow for direct communication between cells. This property has been studied in various cell types, including neurons, astrocytes, and cardiac cells. Inhibition of gap junctions has been shown to affect cellular communication and signaling, leading to changes in physiological function.
Biochemical And Physiological Effects
CBX has been shown to have a variety of biochemical and physiological effects, depending on the cell type and context of use. In neurons, CBX has been shown to affect synaptic transmission and plasticity, while in cardiac cells, it has been shown to affect conduction velocity and arrhythmia susceptibility. CBX has also been studied for its potential anti-inflammatory and anti-tumor properties.
Advantages And Limitations For Lab Experiments
CBX has several advantages for use in lab experiments, including its specific inhibition of gap junctions and its potential for studying the role of gap junctions in cellular communication and plasticity. However, CBX also has limitations, including its potential non-specific effects on other cellular processes and the need for careful control of dosage and exposure.
Future Directions
There are several potential future directions for research on CBX. One area of interest is the development of more specific inhibitors of gap junctions, which could allow for more precise manipulation of cellular communication and signaling. Additionally, CBX could be studied in the context of various neurological and cardiac disorders to investigate its potential therapeutic applications. Finally, further research is needed to fully understand the biochemical and physiological effects of CBX and its potential limitations for use in lab experiments.
Scientific Research Applications
CBX has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to inhibit gap junctions, which are channels that allow for direct communication between cells. This property has led to the investigation of CBX as a potential tool for studying the role of gap junctions in neural communication and plasticity.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-11-6-7-12(10-13(11)18)19-16(21)8-9-20-14-4-2-3-5-15(14)23-17(20)22/h2-7,10H,8-9H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXPSBFPNILIFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.